MC 976

Vue d'ensemble

Description

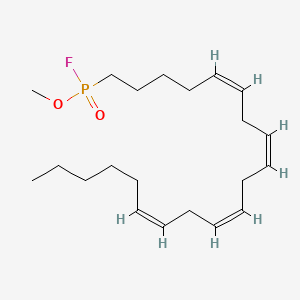

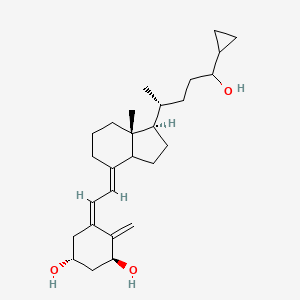

MC 976 est un dérivé de la vitamine D3, connu pour ses activités biologiques significatives. Il a une formule moléculaire de C27H42O3 et un poids moléculaire de 414,63 g/mol . Ce composé est principalement utilisé dans la recherche scientifique et a montré un potentiel dans divers domaines thérapeutiques, y compris les maladies neurodégénératives et le cancer .

Méthodes De Préparation

MC 976 peut être synthétisé par plusieurs voies. Une méthode courante implique l'analogue contenant un cycle cyclopropane de la 1α-hydroxyvitamine D3. La synthèse nécessite généralement des conditions de réaction spécifiques, y compris l'utilisation de modèles de cellules hépatocytaires pour identifier les métabolites 24-oxydés .

Analyse Des Réactions Chimiques

MC 976 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement la conversion du cycle cyclopropane en métabolites 24-oxydés.

Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant les groupes hydroxyle.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont généralement des dérivés oxydés ou réduits de this compound .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets principalement par l'activation des récepteurs de la vitamine D. Il se lie à ces récepteurs, modulant l'expression de divers gènes impliqués dans la croissance cellulaire, la différenciation et l'apoptose . Le composé interagit également avec des cibles moléculaires spécifiques, telles que les voies PD-L1 et AXL, renforçant son potentiel en tant qu'agent thérapeutique dans le traitement du cancer .

Applications De Recherche Scientifique

MC 976 has a wide range of scientific research applications:

Mécanisme D'action

MC 976 exerts its effects primarily through the activation of Vitamin D receptors. It binds to these receptors, modulating the expression of various genes involved in cell growth, differentiation, and apoptosis . The compound also interacts with specific molecular targets, such as the PD-L1 and AXL pathways, enhancing its potential as a therapeutic agent in cancer treatment .

Comparaison Avec Des Composés Similaires

MC 976 est unique en raison de sa structure et de son activité biologique spécifiques. Les composés similaires comprennent :

Calcipotriol : Un autre dérivé de la vitamine D3 utilisé dans le traitement du psoriasis.

Paricalcitol : Un analogue synthétique de la vitamine D utilisé pour traiter l'hyperparathyroïdie secondaire.

Doxercalciférol : Un analogue de la vitamine D2 utilisé pour gérer l'hyperparathyroïdie secondaire chez les patients atteints de maladie rénale chronique.

Comparé à ces composés, this compound a montré des avantages distincts dans la recherche sur le cancer en raison de sa capacité à cibler des voies moléculaires spécifiques .

Propriétés

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24?,25?,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHWMFGCRBTMOO-KJLYFKKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C1CC1)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856153 | |

| Record name | (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129831-99-8 | |

| Record name | (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

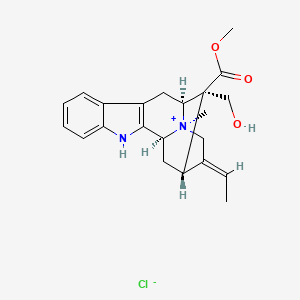

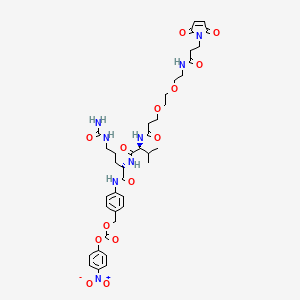

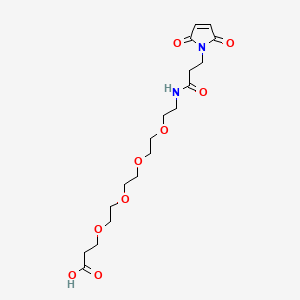

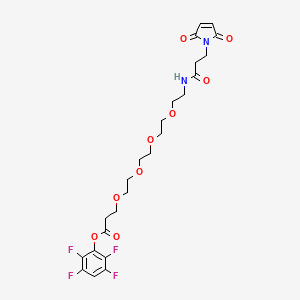

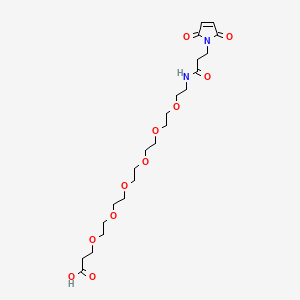

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.